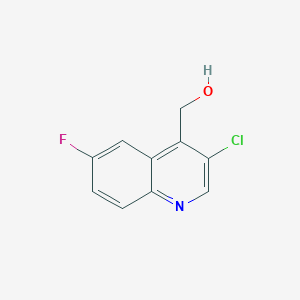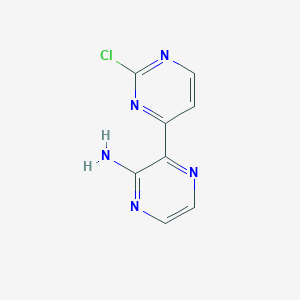
3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine is a heterocyclic compound that contains both pyrimidine and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine typically involves the reaction of 2,4-dichloropyrimidine with a suitable amine under basic conditions. For example, N,2,3-trimethyl-2H-indazol-6-amine can be reacted with 2,4-dichloropyrimidine in the presence of sodium bicarbonate and N,N-dimethylformamide at elevated temperatures (85°C) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions often involve the use of bases like sodium bicarbonate or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
科学的研究の応用
3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, which can be useful in cancer treatment.
Biological Studies: It is used in studies related to enzyme inhibition and signal transduction pathways.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways, leading to effects such as the inhibition of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
3-[(1H-Pyrazol-4-yl)oxy]pyrazin-2-amine: This compound is also a pyrazine derivative with potential kinase inhibitory activity.
3-[(2-Chloropyrimidin-4-yl)amino]benzoic acid: Another compound with a similar pyrimidine structure, used in various chemical and biological studies.
Uniqueness
3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine is unique due to its specific combination of pyrimidine and pyrazine rings, which confer distinct chemical and biological properties. Its ability to act as a kinase inhibitor makes it particularly valuable in medicinal chemistry research.
特性
分子式 |
C8H6ClN5 |
|---|---|
分子量 |
207.62 g/mol |
IUPAC名 |
3-(2-chloropyrimidin-4-yl)pyrazin-2-amine |
InChI |
InChI=1S/C8H6ClN5/c9-8-13-2-1-5(14-8)6-7(10)12-4-3-11-6/h1-4H,(H2,10,12) |
InChIキー |
HHAGWRZIAITYAH-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1C2=NC=CN=C2N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


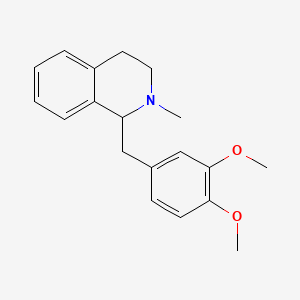
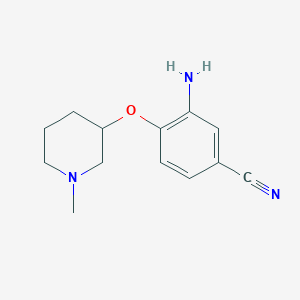
![7-(2,4-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13052428.png)
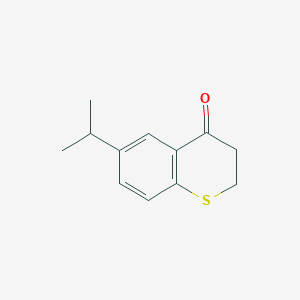


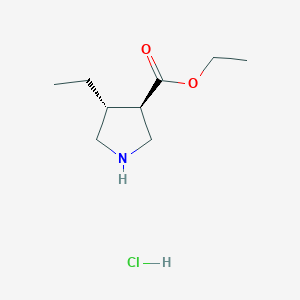
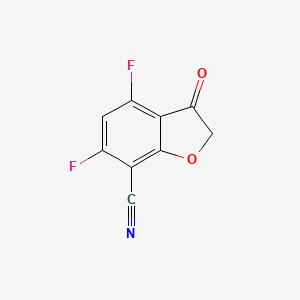
![(2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine](/img/structure/B13052470.png)
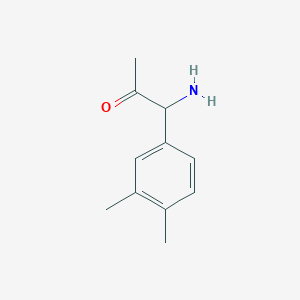
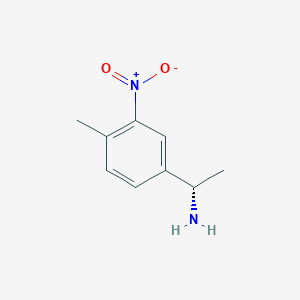
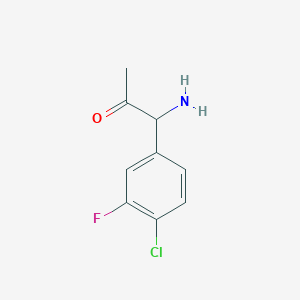
![(3S)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13052495.png)
